10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride
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Overview
Description
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridinone core, a dimethylaminoethyl side chain, and a thiazolylhydrazone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves multiple steps, starting with the preparation of the acridinone coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridinone derivatives, thiazolylhydrazone derivatives, and molecules with dimethylaminoethyl side chains. These compounds may share some structural features and chemical properties but differ in their specific activities and applications .
Uniqueness
What sets 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar molecules .
Properties
CAS No. |
92928-73-9 |
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Molecular Formula |
C20H23Cl2N5S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[[10-[2-(dimethylamino)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C20H21N5S.2ClH/c1-24(2)12-13-25-17-9-5-3-7-15(17)19(16-8-4-6-10-18(16)25)22-23-20-21-11-14-26-20;;/h3-11,14H,12-13H2,1-2H3,(H,21,23);2*1H |
InChI Key |
ZJLNTJDMZADUBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C(=NNC3=NC=CS3)C4=CC=CC=C41.Cl.Cl |
Origin of Product |
United States |
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